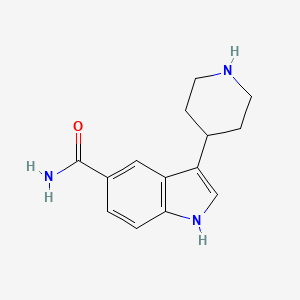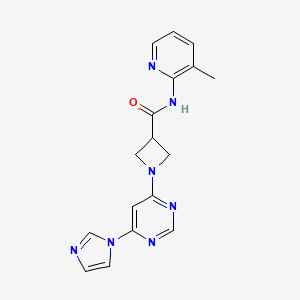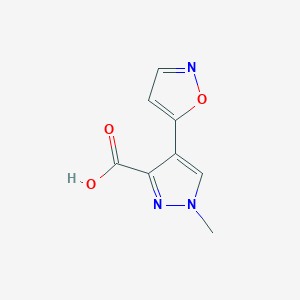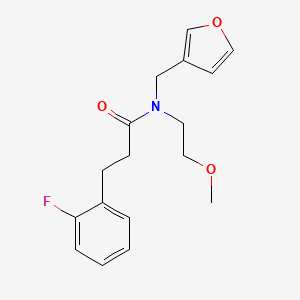
3-(piperidin-4-yl)-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(piperidin-4-yl)-1H-indole-5-carboxamide is a compound that features a piperidine ring attached to an indole core, with a carboxamide group at the 5-position of the indole
作用機序
Target of Action
The primary target of 3-(piperidin-4-yl)-1H-indole-5-carboxamide is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity . This inhibition can lead to changes in the cell signaling pathways, affecting cell growth and proliferation.
Biochemical Pathways
The compound affects the Raf/MEK/ERK pathway , which is involved in regulating cell division, differentiation, and secretion . By inhibiting the B-raf protein, the compound can disrupt this pathway, leading to downstream effects such as reduced cell proliferation and increased cell apoptosis .
Pharmacokinetics
Related compounds have been shown to have good selectivity and potency as glyt1 inhibitors . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of B-raf protein, disruption of the Raf/MEK/ERK pathway, and potential induction of cell apoptosis . These effects could potentially lead to the suppression of cell growth and proliferation.
生化学分析
Biochemical Properties
The biochemical properties of 3-(piperidin-4-yl)-1H-indole-5-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit antimalarial activity against drug-resistant and sensitive strains . This suggests that it interacts with enzymes, proteins, or other biomolecules involved in the life cycle of the malaria parasite.
Cellular Effects
The cellular effects of this compound are primarily related to its antimalarial activity. It has been shown to have a selectivity for the malaria parasite, indicating that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its antimalarial activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1H-indole-5-carboxamide typically involves the construction of the indole core followed by the introduction of the piperidine and carboxamide functionalities. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole ring. The piperidine ring can be introduced via nucleophilic substitution reactions, and the carboxamide group can be added through amidation reactions using carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, such as palladium or rhodium, to facilitate hydrogenation reactions, and the employment of continuous flow reactors to improve reaction efficiency and scalability .
化学反応の分析
Types of Reactions
3-(piperidin-4-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
3-(piperidin-4-yl)-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities and biological activities.
Indole derivatives: Compounds such as indole-3-carboxamide and 5-methoxyindole-2-carboxamide have similar indole cores and functional groups.
Uniqueness
3-(piperidin-4-yl)-1H-indole-5-carboxamide is unique due to its specific combination of the piperidine ring, indole core, and carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
特性
IUPAC Name |
3-piperidin-4-yl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-14(18)10-1-2-13-11(7-10)12(8-17-13)9-3-5-16-6-4-9/h1-2,7-9,16-17H,3-6H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVXDHFVKADYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951283.png)
![2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951284.png)
![4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2951287.png)

![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)
![(Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2951293.png)
![2-Chloro-N-cyclopentyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2951295.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2951297.png)
![Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate](/img/structure/B2951298.png)
![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B2951300.png)

